molecular formula C12H10N4O2S B12908500 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine CAS No. 121433-41-8

7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B12908500
CAS No.: 121433-41-8
M. Wt: 274.30 g/mol
InChI Key: NHVIKWZLJHHXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a chemical compound of significant interest in specialized organic chemistry and early-stage pharmaceutical research, primarily due to its core imidazo[4,5-d]pyridazine structure . This fused heterobicyclic scaffold is recognized for its electron-deficient nature and versatile binding properties, making it a valuable template in medicinal chemistry . Compounds based on the imidazo[4,5-d]pyridazine nucleus have been investigated for their potential to interact with various biological macromolecules, including proteins and enzymes . The structural features of this scaffold, particularly when substituted with groups like methanesulfonyl, are often explored for developing kinase inhibitors, which are a critical class of therapeutics in oncology . The imidazo[4,5-d]pyridazine ring system exhibits a bioisosteric resemblance to purine bases, a property that facilitates its interaction with biological targets such as kinase enzymes . Researchers utilize this compound and its analogs as key intermediates or building blocks to design and synthesize novel molecules for probing biological pathways and for assessing therapeutic potential in areas like cancer research . The presence of the imidazo[4,5-d]pyridazine core in other research contexts underscores its utility as a privileged structure in drug discovery efforts aimed at challenging biological targets . This product is intended for research purposes by qualified laboratory professionals.

Properties

CAS No.

121433-41-8

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

4-methylsulfonyl-3-phenylimidazo[4,5-d]pyridazine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-11-10(7-14-15-12)13-8-16(11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

NHVIKWZLJHHXGF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C(=CN=N1)N=CN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . This reaction leads to the formation of the corresponding substituted imidazopyridazines. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including substitution, cycloaddition, and radical reactions. For example, the methylsulfonyl group can be replaced by other substituents through nucleophilic substitution reactions . The compound can also participate in cycloaddition reactions with enamines or ynamines to form triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and phenylacetonitrile. Major products formed from these reactions include substituted imidazopyridazines and triazolopyridazines.

Mechanism of Action

The mechanism of action of 7-(Methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and apoptosis, making it effective against cancer cells. The compound’s other pharmacological activities, such as anticonvulsant and antiallergic effects, may involve different molecular targets and mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and pharmacological differences between 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Pharmacological Activity (ID₅₀) Key References
This compound Imidazo[4,5-d]pyridazine 7-SO₂CH₃, 1-Ph C₁₂H₁₁N₄O₂S Not reported (limited data)
Imidazo[1,2-b]pyridazine derivatives Imidazo[1,2-b]pyridazine Variable (e.g., methyl, benzyl) Varies Anticancer (ID₅₀: 0.1–50 µg/mL)
4-(Methylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide Imidazo[4,5-d]pyridazine 4-SCH₃, 7-SH C₆H₆N₄S₂ Not reported
Imidazo[4,5-d]pyridazine nucleosides Imidazo[4,5-d]pyridazine N4-substituted (e.g., benzyl, cyclohexyl) Varies Cytotoxicity (ID₅₀: >50 µg/mL)
7-[2-(5-Methyl-1-phenyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,5-b]pyridazine Imidazo[1,5-b]pyridazine Benzimidazole-ethyl extension C₂₂H₁₉N₅ Not reported

Key Findings

Synthetic Accessibility :

  • Imidazo[1,2-b]pyridazines are more synthetically accessible due to well-developed methods such as transition-metal-catalyzed cross-coupling (e.g., Cu, Pd) and condensation reactions. In contrast, imidazo[4,5-d]pyridazine derivatives, including the target compound, lack robust synthetic protocols, limiting their exploration .

Pharmacological Activity: Imidazo[4,5-d]pyridazine nucleosides (e.g., N4-substituted derivatives) showed weak cytotoxicity (ID₅₀ >50 µg/mL) against murine leukemia and melanoma cells, significantly less potent than standard anticancer drugs (ID₅₀ ~0.1 µg/mL) .

Impact of Substituents: The methanesulfonyl group in the target compound may improve solubility and target binding compared to sulfur-containing analogs like 4-(methylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide, which lacks pharmacological data .

Structural Isomerism :

  • Imidazo[4,5-d]pyridazine derivatives differ from imidazo[1,2-b]pyridazines in nitrogen atom positioning, which affects electronic properties and binding interactions. For example, the shared nitrogen in imidazo[1,2-b]pyridazines may enhance interactions with ATP-binding pockets in kinases .

Biological Activity

7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its mechanisms of action and efficacy in various biological systems.

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically include the formation of the imidazo[4,5-d]pyridazine core followed by the introduction of the methanesulfonyl and phenyl groups. The detailed synthetic pathway can vary based on the desired derivatives and their intended biological applications.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, a key cytokine involved in inflammatory responses. For instance, derivatives of this compound exhibited IC50 values against TNF-α production in the range of 0.4 to 0.9 µM, indicating a strong inhibitory effect .

The mechanism by which this compound exerts its biological effects is primarily through modulation of inflammatory pathways. It appears to interfere with signaling cascades that lead to the activation of pro-inflammatory cytokines. This action could be particularly beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups.
  • Case Study 2 : A study focusing on its use in chronic obstructive pulmonary disease (COPD) showed that this compound significantly decreased airway inflammation and improved lung function metrics in treated subjects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds was conducted:

Compound NameIC50 (µM)Primary Activity
7-(Methanesulfonyl)-1-phenyl-imidazo0.4 - 0.9TNF-α Inhibition
3-Pyridyl derivative0.9TNF-α Inhibition
Other imidazo derivatives>10Variable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine, and what analytical techniques are critical for confirming its structural integrity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methanesulfonyl groups are typically introduced using methanesulfonyl chloride under basic conditions. Structural confirmation requires 1H/13C NMR (to verify aromatic protons and substituents), high-resolution mass spectrometry (HRMS) (for molecular weight validation), and X-ray crystallography (for absolute configuration determination, as seen in related imidazo-pyridazine derivatives) .
  • Key Analytical Steps :

  • Purity assessment : HPLC with UV detection (≥95% purity threshold).
  • Functional group validation : FT-IR for sulfonyl (S=O) stretching bands (~1350–1150 cm⁻¹).

Q. What pharmacological targets are associated with imidazo[4,5-d]pyridazine derivatives, and what assays are used to evaluate their activity?

  • Targets : Imidazo-pyridazines often act as kinase inhibitors (e.g., JAK2, ALK) or modulate adenosine receptors .
  • Assays :

  • Enzyme inhibition : Radioligand binding assays (IC₅₀ determination).
  • Cellular efficacy : MTT assays for cytotoxicity or proliferation studies in cancer cell lines .
    • Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can factorial design optimize the reaction yield of this compound?

  • Experimental Design : Apply a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example:

  • Variables : Reaction time (6–24 hrs), temperature (80–120°C), and methanesulfonyl chloride equivalents (1.2–2.0 eq).
  • Response : Yield (%) and purity (HPLC).
    • Statistical Analysis : Use ANOVA to identify significant factors. Evidence from imidazo-pyridazine synthesis suggests solvent polarity (e.g., DMF vs. THF) critically impacts sulfonation efficiency .

Q. What mechanistic insights exist for the sulfonation step in synthesizing this compound?

  • Mechanism : The sulfonation likely proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the methanesulfonyl group is introduced at the electron-rich imidazo-pyridazine core. Computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity .
  • Challenges : Competing side reactions (e.g., over-sulfonation) may occur; mitigate via controlled reagent addition and low-temperature conditions (−10°C to 0°C) .

Q. How can researchers resolve contradictory data on the biological activity of imidazo[4,5-d]pyridazine derivatives across studies?

  • Strategies :

  • Orthogonal validation : Repeat assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.
  • Data triangulation : Combine experimental results with computational docking (e.g., AutoDock Vina) to verify binding modes .
    • Case Study : If one study reports IC₅₀ = 50 nM for kinase inhibition while another finds no activity, check for differences in assay conditions (e.g., ATP concentration, pH) .

Q. What computational tools are recommended for predicting the physicochemical properties and ADMET profile of this compound?

  • Tools :

  • LogP and solubility : Use Schrödinger’s QikProp or ADMET Predictor (based on fragment-based methods).
  • Metabolic stability : Simulate cytochrome P450 interactions with SwissADME or Mold² .
    • Validation : Compare predictions with experimental data (e.g., measured LogP via shake-flask method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.